Advanced Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Pyrimidin-4-yl-Nicotinic Acid
Advanced Technical Guide: Chemical Structure, Synthesis, and Applications of 2-Pyrimidin-4-yl-Nicotinic Acid
Executive Summary & Chemical Identity
As drug discovery and advanced materials science increasingly rely on highly functionalized heterobiaryl scaffolds, 2-pyrimidin-4-yl-nicotinic acid (CAS: 1429555-05-4) has emerged as a critical building block[1][2]. Structurally composed of a nicotinic acid core substituted at the C2 position with a pyrimidin-4-yl group, this molecule offers a unique combination of hydrogen-bond acceptors, a hydrophobic core, and a highly versatile carboxylate vector[3].
This guide provides an in-depth analysis of its physicochemical properties, establishes self-validating synthetic workflows, and explores its mechanistic utility in both medicinal chemistry and coordination polymer synthesis.
Quantitative Data: Physicochemical Profiling
Understanding the baseline properties of 2-pyrimidin-4-yl-nicotinic acid is essential for predicting its behavior in cross-coupling reactions and biological assays[2].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 2-(pyrimidin-4-yl)pyridine-3-carboxylic acid |
| CAS Number | 1429555-05-4 |
| Molecular Formula | C10H7N3O2 |
| Molecular Weight | 201.18 g/mol |
| SMILES String | OC(=O)c1cccnc1c1ccncn1 |
| Topological Polar Surface Area (TPSA) | ~75.1 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
| Coordination Denticity | Bidentate / Tridentate (N, N, O) |
Mechanistic Pathways: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality in Experimental Design
Synthesizing azaheterobiaryls presents a unique challenge. Both the pyridine and pyrimidine rings are highly electron-deficient ( π -deficient), which heavily disfavors direct C-H activation or electrophilic palladation. Therefore, we rely on pre-functionalized precursors using the Suzuki-Miyaura cross-coupling reaction [4][5].
By coupling 2-chloronicotinic acid with pyrimidin-4-ylboronic acid, we achieve absolute regiocontrol. The choice of a biphasic solvent system (1,4-dioxane/water) and a carbonate base is deliberate: the aqueous base is required to convert the neutral boronic acid into a highly nucleophilic boronate complex, which is the critical driving force for the transmetalation step[6].
Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-pyrimidin-4-yl-nicotinic acid synthesis.
Self-Validating Protocol: Synthesis of 2-Pyrimidin-4-yl-Nicotinic Acid
This protocol is designed with built-in analytical checkpoints to ensure the reaction is a self-validating system[7].
Step 1: Reagent Preparation (Inert Atmosphere)
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In a Schlenk flask under argon, combine 2-chloronicotinic acid (1.0 equiv, 10 mmol), pyrimidin-4-ylboronic acid (1.2 equiv, 12 mmol), and the catalyst Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol).
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Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step.
Step 2: Solvent and Base Addition
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Add 30 mL of degassed 1,4-dioxane, followed by 15 mL of degassed 2M aqueous K2CO3 (3.0 equiv).
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Heat the biphasic mixture to 90°C with vigorous stirring.
Step 3: In-Process Validation (LC-MS)
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At the 4-hour mark, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of HPLC-grade acetonitrile, and inject into the LC-MS.
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Validation Check: The system is validated if the starting material peak ( m/z≈157 ) is entirely consumed and replaced by the target product peak ( m/z=202[M+H]+ ). If the m/z≈157 peak persists, the transmetalation has stalled, indicating the need for additional base or catalyst.
Step 4: Workup and Isolation
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Cool the reaction to room temperature and filter through a Celite pad to remove palladium black.
-
Carefully acidify the aqueous layer with 1M HCl to pH 3.5.
-
Causality: The isoelectric point of this specific azaheterobiaryl dictates that it is least soluble at mildly acidic pH. This allows the product to precipitate out of the solution, bypassing the need for complex column chromatography. Filter, wash with cold water, and dry under vacuum.
Applications in Drug Discovery: Kinase Inhibitor Pharmacophore
In medicinal chemistry, the pyrimidine-pyridine biaryl system acts as a privileged scaffold[5]. Because the pyrimidine ring closely mimics the adenine ring of ATP, 2-pyrimidin-4-yl-nicotinic acid is frequently utilized as a precursor for ATP-competitive kinase inhibitors.
The nitrogen atoms in the pyrimidine ring act as strong hydrogen-bond acceptors that anchor the molecule to the backbone amides of the kinase hinge region. Concurrently, the carboxylic acid at the C3 position serves as a highly modular vector. It can be subjected to amide coupling with various aliphatic or aromatic amines to probe the solvent-exposed region of the kinase, optimizing both binding affinity and aqueous solubility[4].
Pharmacophore mapping of the pyrimidine-pyridine scaffold in kinase ATP-binding pockets.
Applications in Materials Science: Metal-Organic Frameworks (MOFs)
Beyond pharmaceuticals, the multi-dentate nature of 2-pyrimidin-4-yl-nicotinic acid makes it an exceptional organic linker for coordination chemistry. The spatial arrangement of the pyrimidine nitrogens and the carboxylate oxygen allows it to act as an N,N,O-tridentate ligand, bridging transition metals like Cu(II) or Zn(II) to form robust, porous Metal-Organic Frameworks (MOFs).
Self-Validating Protocol: Solvothermal Synthesis of Cu-MOF
Step 1: Assembly
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Dissolve 2-pyrimidin-4-yl-nicotinic acid (1.0 equiv) and Cu(NO3)2⋅3H2O (1.0 equiv) in a 1:1 mixture of DMF and deionized water. Add 1 drop of fluoroboric acid ( HBF4 ) as a modulator to slow down the nucleation rate, promoting larger crystal growth.
Step 2: Solvothermal Execution
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Transfer the homogeneous solution to a Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours, then cool to room temperature at a rate of 5°C/hour.
Step 3: In-Process Validation (PXRD)
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Validation Check: The formation of distinct blue/green crystalline polyhedra visually indicates successful coordination. However, the system is only validated once a sample is analyzed via Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated single-crystal structure to confirm phase purity and rule out the precipitation of amorphous copper oxide.
References
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Title: 1429555-05-4 | Source: Chemieliva Pharmaceutical | URL: [Link]
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Title: Novel animal-bone-meal-supported palladium as a green and efficient catalyst for Suzuki coupling reaction | Source: Taylor & Francis | URL: [Link]
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Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives | Source: RSC Publishing | URL: [Link]
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Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides | Source: DOI.org | URL: [Link]
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- 2. appchemical.com [appchemical.com]
- 3. 1429555-05-4 || Chemieliva Pharmaceutical Co., Ltd || éåºç¦è ¾å»è¯æéå ¬å¸ [chemieliva.com]
- 4. 2-(4-Formylphenyl)nicotinic Acid|Research Chemical [benchchem.com]
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